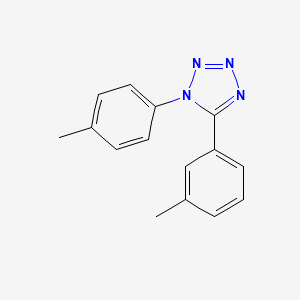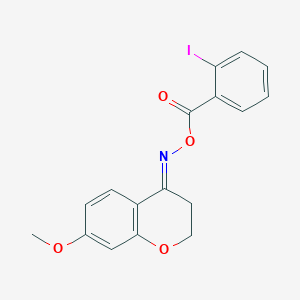
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties and potential use in various fields, including medicinal chemistry, material science, and nanotechnology. In
作用機序
The mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole exerts its effects by modulating various signaling pathways in cells. Specifically, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can inhibit the growth of cancer cells and reduce inflammation. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One advantage of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is its versatility. 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can be used in a variety of applications, including medicinal chemistry, material science, and nanotechnology. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in various applications.
将来の方向性
There are several future directions for research involving 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole. One area of research is the development of new materials using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole as a building block. Additionally, more research is needed to determine the optimal dosage and administration of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in medicinal chemistry applications. Finally, more research is needed to fully understand the mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole and its potential applications in various fields.
合成法
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide. The final product, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole, is obtained through a click reaction between the intermediate and acetylene.
科学的研究の応用
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has shown potential as a versatile compound for scientific research. It has been studied for its applications in medicinal chemistry, where it has been shown to exhibit anti-tumor and anti-inflammatory properties. 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has also been studied for its use in material science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties. Additionally, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has been studied for its potential use in nanotechnology, where it has been shown to have potential as a building block for the synthesis of nanoparticles with unique properties.
特性
IUPAC Name |
5-(3-methylphenyl)-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-6-8-14(9-7-11)19-15(16-17-18-19)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCTYDSZKCUYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Methylphenyl)-1-(4-methylphenyl)tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)